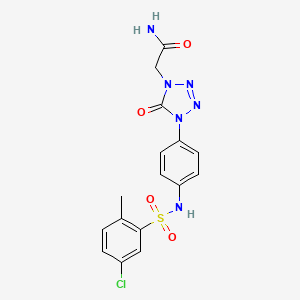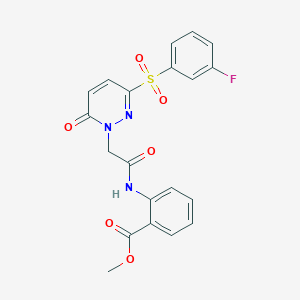
methyl 2-(2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a fluorophenyl group, a sulfonyl group, a pyridazinone ring, an acetamido group, and a benzoate ester . These functional groups suggest that the compound could have a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester could undergo hydrolysis, the amide could participate in condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide and ester could increase its solubility in polar solvents .Applications De Recherche Scientifique
Nucleophilic Replacement Reactions
Research by Hill and Hough (1968) delves into the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and other compounds via nucleophilic replacement reactions of sulphonates. This study exemplifies the synthetic versatility of sulfonyl-containing compounds in creating valuable derivatives for further chemical and biological studies (Hill & Hough, 1968).
Cyclization Reactions
Ukrainets et al. (2014) reported on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This underscores the compound's utility in generating novel heterocyclic structures, which could have potential biological applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Synthesis of Nucleotide Sugars
Thomas, Abbas, and Matta (1988) explored the synthesis of uridine 5′-(2-acetamido-2,4-dideoxy-4-fluoro-α-d-galactopyranosyl) diphosphate and related compounds, highlighting the role of sulfonyl intermediates in the synthesis of complex nucleotide sugars. These compounds are crucial for the study of biological processes such as glycosylation (Thomas, Abbas, & Matta, 1988).
Antimalarial and COVID-19 Drug Research
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for potential antimalarial activity and explored their ADMET properties. This study also included molecular docking to assess the interaction of these compounds with proteins related to malaria and COVID-19, indicating the broad potential of sulfonyl derivatives in drug discovery (Fahim & Ismael, 2021).
Fluorination Reactions
Fritz-Langhals (1994) demonstrated the use of alkali metal fluorides for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates, highlighting the importance of sulfonyl compounds in fluorination chemistry, which is crucial for creating bioactive molecules with enhanced pharmacological properties (Fritz-Langhals, 1994).
Propriétés
IUPAC Name |
methyl 2-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O6S/c1-30-20(27)15-7-2-3-8-16(15)22-17(25)12-24-19(26)10-9-18(23-24)31(28,29)14-6-4-5-13(21)11-14/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTLOYQDSUHEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

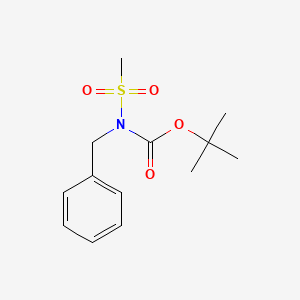
![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)
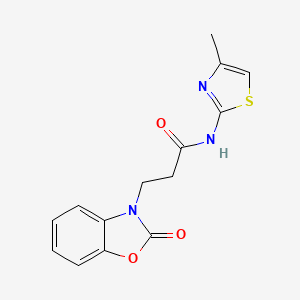
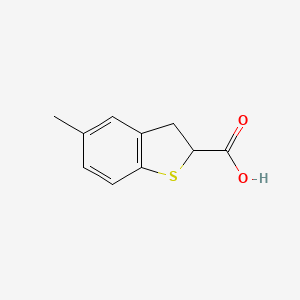


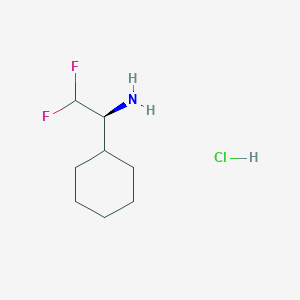
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)
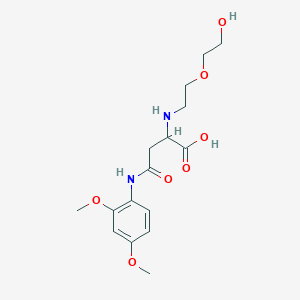
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)
